molecular formula C29H32ClN3O4S2 B13822914 (5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate

(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate

Cat. No.: B13822914
M. Wt: 586.2 g/mol
InChI Key: KTCHWGDMCSVSTD-UHFFFAOYSA-M
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Description

(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate is a complex organic compound with a unique structure It is characterized by the presence of benzothiazolium groups and a cyclopenten-1-amine core

Preparation Methods

The synthesis of (5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate involves several steps. The synthetic route typically includes the following steps:

    Formation of Benzothiazolium Groups: The benzothiazolium groups are synthesized through the reaction of 3-ethylbenzothiazole with appropriate reagents under controlled conditions.

    Cyclopenten-1-amine Core Formation: The cyclopenten-1-amine core is formed through a series of reactions involving cyclopentadiene and amine precursors.

    Coupling Reactions: The benzothiazolium groups are then coupled with the cyclopenten-1-amine core through a series of condensation reactions.

    Perchlorate Addition: Finally, the perchlorate ion is introduced to form the final compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Condensation: Condensation reactions can occur, leading to the formation of larger molecules or polymers.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of (5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate include other benzothiazolium derivatives and cyclopenten-1-amine analogs These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C29H32ClN3O4S2

Molecular Weight

586.2 g/mol

IUPAC Name

(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate

InChI

InChI=1S/C29H32N3S2.ClHO4/c1-5-31-23-11-7-9-13-25(23)33-27(31)19-17-21-15-16-22(29(21)30(3)4)18-20-28-32(6-2)24-12-8-10-14-26(24)34-28;2-1(3,4)5/h7-14,17-20H,5-6,15-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KTCHWGDMCSVSTD-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/3\CCC(=C3N(C)C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCC(=C3N(C)C)C=CC4=[N+](C5=CC=CC=C5S4)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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